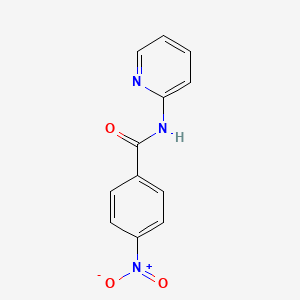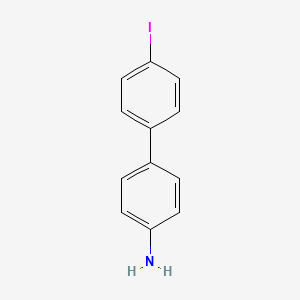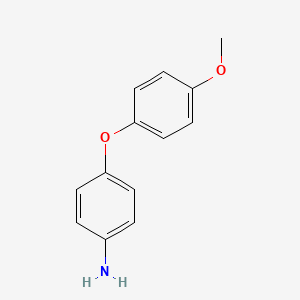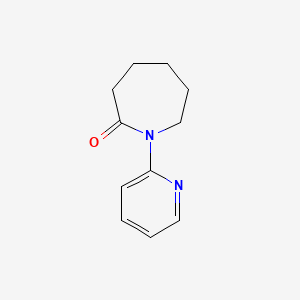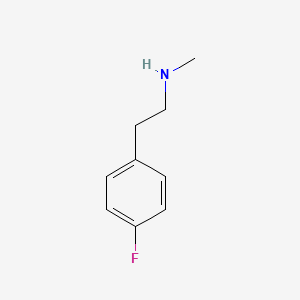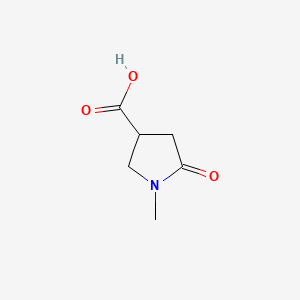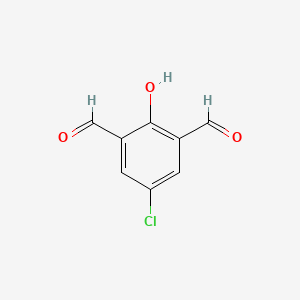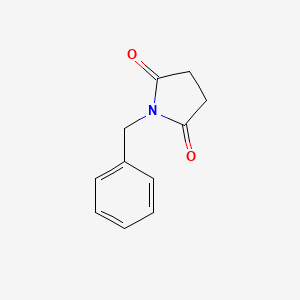
1-苄基吡咯烷-2,5-二酮
概述
描述
科学研究应用
1-Benzylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
作用机制
Target of Action
1-Benzylpyrrolidine-2,5-dione is a small molecule that primarily targets the Vesicle-fusing ATPase and ERO1-like protein beta in humans . These proteins play crucial roles in various cellular processes, including vesicle transport and protein folding .
Mode of Action
This interaction could potentially alter the function of these proteins, thereby affecting the cellular processes they are involved in .
Biochemical Pathways
Given its targets, it is likely to influence pathways related to vesicle transport and protein folding . The downstream effects of these changes could include alterations in cellular trafficking and protein homeostasis.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that the compound could have good bioavailability.
Result of Action
Given its targets, it is likely to affect processes such as vesicle transport and protein folding, potentially leading to changes in cellular function .
生化分析
Biochemical Properties
1-Benzylpyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain isoenzymes of carbonic anhydrase, such as hCA I and hCA II . These interactions are crucial as carbonic anhydrases are involved in various physiological processes, including respiration and acid-base balance. The inhibition of these enzymes by 1-Benzylpyrrolidine-2,5-dione can lead to alterations in these processes.
Cellular Effects
The effects of 1-Benzylpyrrolidine-2,5-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1-Benzylpyrrolidine-2,5-dione can affect the expression of genes involved in metabolic pathways . Additionally, it has been observed to impact cell signaling pathways, potentially leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 1-Benzylpyrrolidine-2,5-dione exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with carbonic anhydrase isoenzymes results in the inhibition of these enzymes . This binding interaction is crucial for its biochemical activity. Furthermore, 1-Benzylpyrrolidine-2,5-dione can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 1-Benzylpyrrolidine-2,5-dione change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that 1-Benzylpyrrolidine-2,5-dione remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of 1-Benzylpyrrolidine-2,5-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur. Studies have shown that high doses of 1-Benzylpyrrolidine-2,5-dione can lead to toxicity, affecting organ function and overall health . It is crucial to determine the optimal dosage to maximize its benefits while minimizing adverse effects.
Metabolic Pathways
1-Benzylpyrrolidine-2,5-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For instance, its inhibition of carbonic anhydrase isoenzymes affects the metabolic flux of bicarbonate and carbon dioxide . This interaction can lead to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of 1-Benzylpyrrolidine-2,5-dione within cells and tissues are essential for its biochemical activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
1-Benzylpyrrolidine-2,5-dione exhibits specific subcellular localization, which affects its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidine-2,5-dione can be synthesized through the reaction of succinimide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of succinimide attacks the benzyl chloride, resulting in the formation of 1-benzylpyrrolidine-2,5-dione.
Industrial Production Methods: Industrial production of 1-benzylpyrrolidine-2,5-dione follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps.
化学反应分析
Types of Reactions: 1-Benzylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into 1-benzylpyrrolidine or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: 1-Benzylpyrrolidine.
Substitution: Various substituted pyrrolidine-2,5-dione derivatives.
相似化合物的比较
Succinimide: The parent compound without the benzyl substitution.
N-Methylsuccinimide: A similar compound with a methyl group instead of a benzyl group.
N-Phenylsuccinimide: A compound with a phenyl group substitution.
Uniqueness: 1-Benzylpyrrolidine-2,5-dione is unique due to the presence of the benzyl group, which imparts distinct physicochemical properties. The benzyl group increases the compound’s lipophilicity, enhancing its ability to interact with hydrophobic regions of biological targets. This makes it a valuable scaffold in medicinal chemistry for the design of new therapeutic agents.
属性
IUPAC Name |
1-benzylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONNJVQITCVNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175686 | |
| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-06-5 | |
| Record name | 1-(Phenylmethyl)-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2142-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
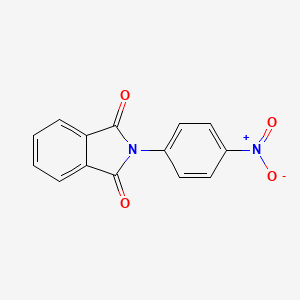
![2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1295010.png)
